C4 Chlorine Handle for Regioselective Derivatization
The C4 chlorine atom of 4-Chloro-2-(3-methoxyphenyl)pyrimidine provides a specific reactive site for nucleophilic aromatic substitution (SNAr), which is not available in the non-chlorinated analog 2-(3-methoxyphenyl)pyrimidine . This allows for targeted diversification at the pyrimidine 4-position while preserving the 2-(3-methoxyphenyl) moiety .
| Evidence Dimension | Reactivity: Presence of C4 Chlorine Leaving Group |
|---|---|
| Target Compound Data | Chlorine at C4; molecular weight 220.65 g/mol |
| Comparator Or Baseline | 2-(3-Methoxyphenyl)pyrimidine: No C4 chlorine; molecular weight 186.21 g/mol |
| Quantified Difference | Presence of a chlorine atom (+34.44 Da) enables SNAr reactions |
| Conditions | Structural analysis and molecular formula comparison |
Why This Matters
The presence of the C4 chlorine enables regioselective functionalization, a critical feature for generating diverse libraries in medicinal chemistry campaigns, unlike the non-chlorinated analog.
